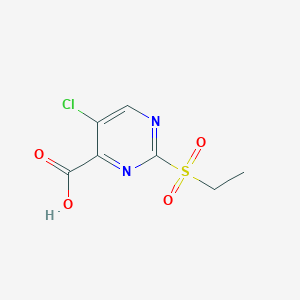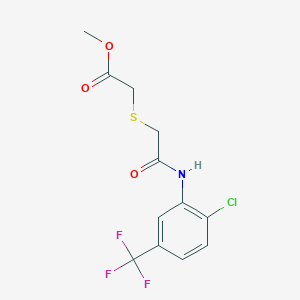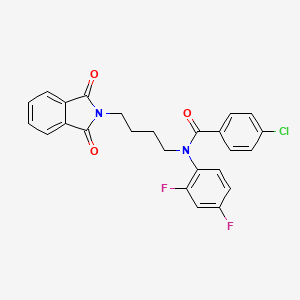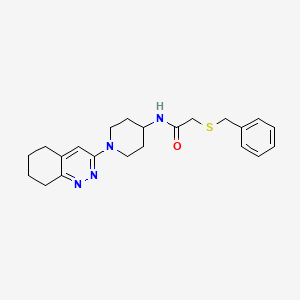
5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic molecule. It is similar to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection .
Molecular Structure Analysis
The molecular formula of this compound is C7H7ClN2O4S. It is structurally similar to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It has a low solubility in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide. The molecular weight is 250.65.Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, a study by Blyumin et al. (2007) highlights a facile synthetic approach to 2-amino-5-halogen-pyrimidine-4-carboxylic acids, starting from 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid, which is closely related to our compound of interest (Blyumin, Neunhoeffer, & Volovenko, 2007). Another study by the same authors in 2000 focused on reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines, leading to the formation of 2-amino-5-chloro-4-pyrimidinecarboxylic acid (Blyumin & Volovenko, 2000).
Crystal Structure Analysis
The crystal structures of certain pyrimethamine compounds, closely related to our compound of interest, were analyzed in a study by Balasubramani et al. (2007). They examined how the sulfonate and carboxylate groups in these structures interact, providing insights into molecular interactions and stability (Balasubramani, Muthiah, & Lynch, 2007).
Cocrystal Design
Rajam et al. (2018) designed cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, showcasing the potential of using derivatives of our compound of interest in forming complex molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal-Bearing Compounds and Functionalization
A study by Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, where compounds similar to this compound were used as starting materials for producing carboxylic acids with various substituents (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Aminoarylpyrimidine Derivatives
Matloobi and Kappe (2007) developed a microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, demonstrating the adaptability of compounds similar to our compound of interest in synthesizing a variety of substituted pyrimidines (Matloobi & Kappe, 2007).
Anti-Inflammatory and Anti-Microbial Applications
A study by A.S.Dongarwar et al. (2011) synthesized derivatives of ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and assessed their anti-inflammatory and anti-microbial activities, indicating potential biomedical applications for compounds related to this compound (A.S.Dongarwar et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXBGUBLBCEDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)



![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)


![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)
![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)

